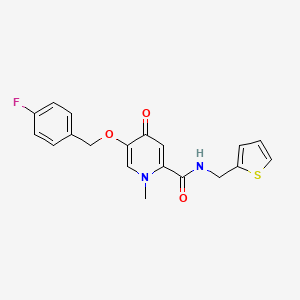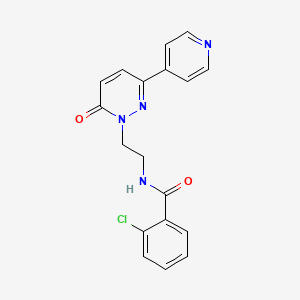
2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Mécanisme D'action
The mechanism of action of 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone involves the inhibition of the protein kinase BTK. BTK is a key enzyme involved in the signaling pathway of B cells, which play an important role in the immune system. By inhibiting BTK, this compound can reduce the activity of B cells, leading to a reduction in inflammation and improved symptoms in autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of BTK activity, reduction in inflammation, and improvement in symptoms of autoimmune diseases and inflammatory disorders. This compound has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone in lab experiments include its selectivity for BTK and its potential applications in cancer research, autoimmune diseases, and inflammatory disorders. However, the limitations of using this compound in lab experiments include its limited solubility and stability, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone. One direction is to further investigate its potential applications in cancer therapy, including its efficacy in different types of cancer and its potential use in combination with other cancer drugs. Another direction is to explore its potential applications in other immune-related diseases, such as allergies and asthma. Additionally, further research is needed to improve the stability and solubility of this compound, which can increase its potential applications in lab experiments and clinical trials.
In conclusion, this compound is a promising compound with potential applications in cancer research, autoimmune diseases, and inflammatory disorders. Its selectivity for BTK and its ability to inhibit the growth and proliferation of cancer cells make it a valuable candidate for further research. However, its limited solubility and stability present challenges for lab experiments and clinical trials, and further research is needed to improve these properties.
Méthodes De Synthèse
The synthesis of 2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone involves several steps. The first step is the preparation of the starting material, 4-(2,2-dimethylpropanesulfonyl)aniline, which is then reacted with 3-azetidinone to form the intermediate product. This intermediate is then reacted with pyrrolidine to obtain the final product, this compound.
Applications De Recherche Scientifique
2-(4-Propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone has been extensively studied for its potential applications in various fields, including cancer research, autoimmune diseases, and inflammatory disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. In autoimmune diseases and inflammatory disorders, this compound has been shown to reduce inflammation and improve symptoms.
Propriétés
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-14(2)24(22,23)17-7-5-15(6-8-17)11-18(21)20-12-16(13-20)19-9-3-4-10-19/h5-8,14,16H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRCMBOBEFSYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


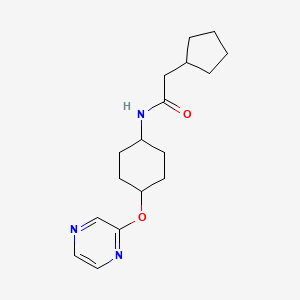
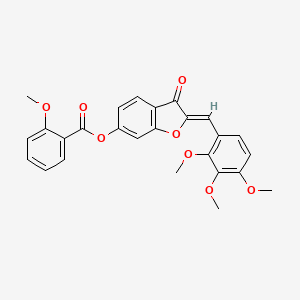
![Methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]carbamoyl]benzoate](/img/structure/B2923738.png)

![2-{[(3-chlorophenyl)(pyridin-2-yl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2923741.png)
![(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923742.png)
![Methyl 7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B2923745.png)
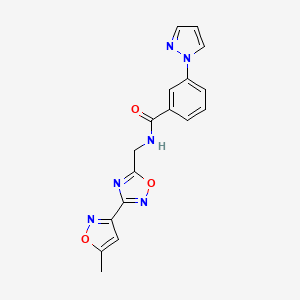
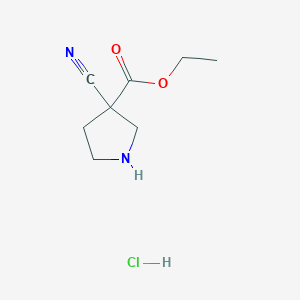
![N-Methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2923750.png)
![N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2923751.png)
